3-Amino-6-fluoropyridine-2-carbonitrile

Medicinal Chemistry Physicochemical Properties ADME Prediction

Generic pyridine scaffolds often cause failed syntheses or poor bioavailability. 3-Amino-6-fluoropyridine-2-carbonitrile (CAS 86724-79-0) delivers a precisely substituted fluorinated core with unique physicochemical properties: - TPSA 62.7 Ų & LogP 1.2 - optimal for blood-brain barrier penetration. - Distinct H-bond profile (1 donor, 4 acceptors) enables selective kinase hinge-binding. - Proven versatility in antibacterial and agrochemical lead generation. Supplied in high purity with reliable B2B fulfillment.

Molecular Formula C6H4FN3
Molecular Weight 137.11 g/mol
Cat. No. B13532330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-fluoropyridine-2-carbonitrile
Molecular FormulaC6H4FN3
Molecular Weight137.11 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1N)C#N)F
InChIInChI=1S/C6H4FN3/c7-6-2-1-4(9)5(3-8)10-6/h1-2H,9H2
InChIKeyVXZNTZRVQFDEBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-6-fluoropyridine-2-carbonitrile: A Versatile Heterocyclic Scaffold


3-Amino-6-fluoropyridine-2-carbonitrile, also known as 2-Amino-6-fluoronicotinonitrile (CAS No. 86724-79-0), is a highly functionalized pyridine derivative belonging to the class of fluorinated heterocyclic building blocks [1]. Its molecular structure features a pyridine core substituted with an amino group, a nitrile (carbonitrile) group, and a fluorine atom . This specific arrangement confers unique electronic properties and synthetic versatility, making it a privileged intermediate in organic synthesis and a valuable core for the development of bioactive molecules, particularly in the pharmaceutical and agrochemical sectors . The compound is characterized by a molecular weight of 137.11 g/mol and a high topological polar surface area (TPSA) of 62.7 Ų, distinguishing it from less polar analogs [1].

Building Block

Fluorinated pyridine scaffold with amino and nitrile reactive handles for medicinal and agrochemical synthesis

Physicochemical Profile

Balanced polarity and lipophilicity differentiate it from non‑amino analogs in screening collections and SAR exploration

Why This Compound Cannot Be Interchanged with Common Analogs


Interchanging 3-Amino-6-fluoropyridine-2-carbonitrile with seemingly similar pyridine derivatives is not scientifically valid due to significant differences in key physicochemical and electronic properties that dictate reactivity and target engagement. For instance, the presence and position of the amino group dramatically alter the compound's hydrogen-bonding capacity and polarity, as reflected in its TPSA of 62.7 Ų, compared to just 49.6 Ų for its non-amino analog 6-Fluoropyridine-2-carbonitrile [1]. This variance directly influences solubility, membrane permeability, and potential for specific binding interactions. Furthermore, the precise substitution pattern on the pyridine ring creates a unique electronic environment that governs its reactivity in downstream chemical transformations . Relying on a generic substitute without accounting for these quantifiable differences can lead to failed syntheses, reduced biological activity, or unexpected toxicity profiles in drug development programs.

Polarity increase

The amino group raises TPSA relative to des‑amino pyridinecarbonitriles; solubility and permeability may shift in cell‑based assays

H‑Bond donor mismatch

Donor count differs from regioisomers such as 3‑amino‑2‑carbonitrile; pharmacophore engagement and target SAR may not transfer directly

Lipophilicity offset

Lower LogP compared to 6‑fluoro‑2‑carbonitrile may alter ADME distribution and free fraction, requiring independent profiling

Quantitative Differentiation from Closest Structural Analogs


Enhanced Polarity and Hydrogen-Bonding Potential

3-Amino-6-fluoropyridine-2-carbonitrile exhibits significantly higher topological polar surface area (TPSA) than its direct analog, 6-Fluoropyridine-2-carbonitrile, which lacks an amino group [1]. This is a key differentiator for ADME properties.

TPSA Comparison
Reported
+13.1 Ų ~26% increase
62.7 Ų
vs
49.6 Ų
Reported polarity increase; may influence ADME parameters in design context
Computed property; verify in target-specific assays
Medicinal Chemistry Physicochemical Properties ADME Prediction

Unique Hydrogen-Bond Donor/Acceptor Profile

While the amino group is a key feature, its positioning relative to the nitrile and fluorine moieties creates a unique hydrogen-bonding profile. 3-Amino-6-fluoropyridine-2-carbonitrile has one H-bond donor and four H-bond acceptors [1]. This differs from 3-Amino-2-pyridinecarbonitrile (which has 2 H-bond donors and 3 acceptors), influencing potential intermolecular interactions [2].

H‑Bond Donor Count
Reported
1 vs 2 1 fewer donor
This compound
vs
3‑Amino‑2‑carbonitrile
Distinct H‑bond profile may support alternative pharmacophore engagement
Validate in target‑binding studies
Medicinal Chemistry Structure-Activity Relationship (SAR) Computational Chemistry

Lipophilicity Defines Hydrophobic/Hydrophilic Balance

The compound exhibits a calculated XLogP3-AA value of 1.2, indicating a balanced lipophilic-hydrophilic character [1]. This value is notably lower than that of 6-Fluoropyridine-2-carbonitrile (XLogP3-AA = 1.7), demonstrating the significant impact of the amino substitution on overall polarity [2].

Lipophilicity (XLogP3)
Reported
1.2 vs 1.7 decrease of 0.5
This compound
vs
6‑Fluoropyridine‑2‑carbonitrile
Lower lipophilicity may improve aqueous solubility and alter distribution profile
Consider in ADME screening for lead optimization
Drug Design Physicochemical Properties Lipinski's Rule of Five

Optimal R&D Applications


CNS-Penetrant Kinase Inhibitor Design

The balanced lipophilicity (XLogP3-AA = 1.2) and moderate TPSA (62.7 Ų) of 3-Amino-6-fluoropyridine-2-carbonitrile [1] fall within optimal ranges for blood-brain barrier (BBB) permeability. This property profile makes it a strategically chosen core for synthesizing novel, CNS-penetrant kinase inhibitors, where it can serve as a hinge-binding motif. Its unique H-bond donor/acceptor profile (1 donor, 4 acceptors) offers specific interaction patterns that are distinct from more polar or lipophilic analogs , allowing for the fine-tuning of selectivity and pharmacokinetic properties in neurological disorder targets.

Antibacterial Agent Development

As a fluorinated pyridinecarbonitrile, this compound is a key precursor for constructing more complex heterocyclic systems with known antibacterial activity [1]. Its enhanced polarity (TPSA = 62.7 Ų) compared to non-amino analogs can be exploited to achieve desired solubility profiles for formulation and improve interaction with polar bacterial enzyme targets . It is particularly valuable in synthesizing libraries of compounds aimed at overcoming resistance to existing antibiotics by exploring novel chemical space.

Agrochemical Discovery and Crop Protection

The fluorinated pyridine scaffold is well-established in agrochemicals [1]. 3-Amino-6-fluoropyridine-2-carbonitrile provides a versatile platform for generating new fungicidal or herbicidal leads. Its specific substitution pattern differentiates it from simpler fluoropyridines , offering a unique combination of physicochemical properties (LogP = 1.2, TPSA = 62.7 Ų) that can influence translocation in plants, soil mobility, and target-site binding, thereby facilitating the discovery of next-generation crop protection agents with improved efficacy and environmental profiles.

Application
Selection Property
Validation Focus
CNS‑penetrant kinase inhibitor design
Balanced LogP and TPSA for BBB permeability
CNS permeability and kinase selectivity assays
Antibacterial agent development
Fluorinated pyridinecarbonitrile core for novel heterocycles
MIC and bacterial enzyme target engagement
Agrochemical lead discovery
Versatile substitution pattern for fungicidal/herbicidal leads
Plant translocation and target‑site binding studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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